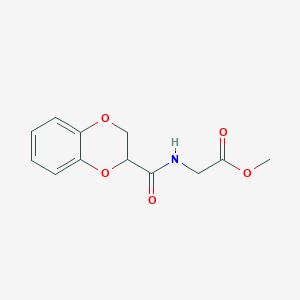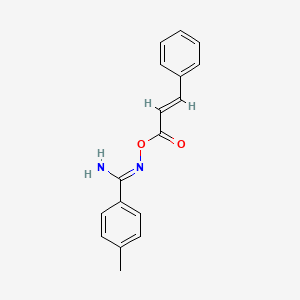![molecular formula C18H27ClN2O6 B3916745 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate](/img/structure/B3916745.png)
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate
Übersicht
Beschreibung
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate, also known as CEP-1347, is a small molecule inhibitor that has been studied for its potential use in the treatment of neurodegenerative diseases. This compound has been shown to have neuroprotective effects in preclinical studies, and its mechanism of action involves the inhibition of a kinase enzyme called c-Jun N-terminal kinase (JNK).
Wirkmechanismus
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate acts as an inhibitor of JNK, a kinase enzyme that is involved in cell death pathways and inflammation. JNK is activated in response to stressors such as oxidative stress, inflammation, and protein misfolding, and its activation can lead to neuronal death and inflammation. By inhibiting JNK, this compound may protect neurons from death and reduce inflammation in the brain.
Biochemical and Physiological Effects
In addition to its neuroprotective and anti-inflammatory effects, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to inhibit the activity of caspase-3, an enzyme that plays a role in apoptosis (programmed cell death). This compound has also been shown to increase the activity of Akt, a kinase enzyme that is involved in cell survival pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, which allows for the development of analogs with improved properties. This compound has also been shown to have good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, there are also some limitations to using this compound in lab experiments. For example, its specificity for JNK may be limited, as it has been shown to inhibit other kinases as well. Additionally, the effects of this compound may be cell type-specific, which could complicate interpretation of results.
Zukünftige Richtungen
There are several future directions for research on 1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate. One area of interest is the development of analogs with improved specificity and potency for JNK inhibition. Another area of interest is the investigation of the effects of this compound in other neurodegenerative diseases, such as Huntington's disease and multiple sclerosis. Additionally, the effects of this compound on non-neuronal cells, such as immune cells, should be further explored. Finally, the potential use of this compound in combination with other therapies, such as stem cell therapy or gene therapy, should be investigated.
Wissenschaftliche Forschungsanwendungen
1-{2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl}-4-methylpiperazine oxalate has been studied extensively in preclinical models of neurodegenerative diseases, including Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). In these studies, this compound has been shown to have neuroprotective effects, reducing neuronal death and improving motor function in animal models. This compound has also been shown to have anti-inflammatory effects, which may contribute to its neuroprotective properties.
Eigenschaften
IUPAC Name |
1-[2-[2-(2-chloro-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2O2.C2H2O4/c1-14-3-4-16(15(17)13-14)21-12-11-20-10-9-19-7-5-18(2)6-8-19;3-1(4)2(5)6/h3-4,13H,5-12H2,1-2H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZACGNDOARGJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B3916667.png)
![8-[(2,6-dimethyl-4-morpholinyl)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3916672.png)
![1-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-[2-(1H-pyrazol-1-ylmethyl)benzyl]methanamine](/img/structure/B3916677.png)

![1-methyl-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3916686.png)

amino]methyl}phenyl)acetamide](/img/structure/B3916701.png)

![N-(2,4-dimethylphenyl)-2-({2-[(4-methylphenyl)sulfonyl]ethyl}amino)acetamide](/img/structure/B3916710.png)
![2-benzyl-5-{[4-(2-pyridinylmethyl)-1-piperazinyl]carbonyl}-1,3-benzoxazole](/img/structure/B3916737.png)

![ethyl 3-{[2-[(2-chlorobenzoyl)amino]-3-(4-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3916759.png)
![1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethyl)-4-methylpiperidine oxalate](/img/structure/B3916762.png)

